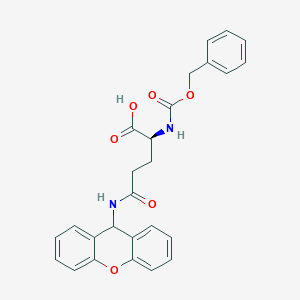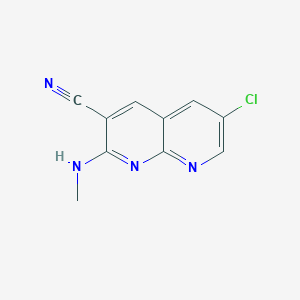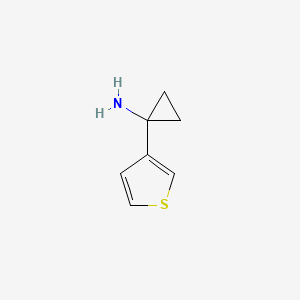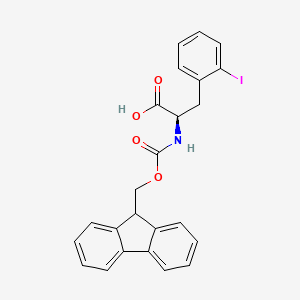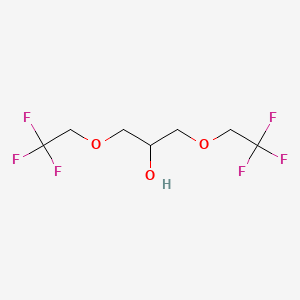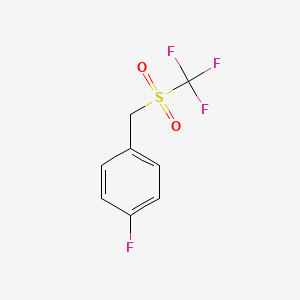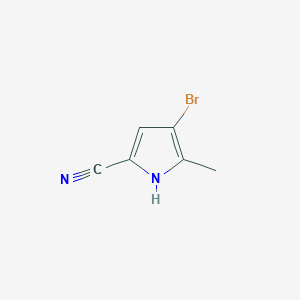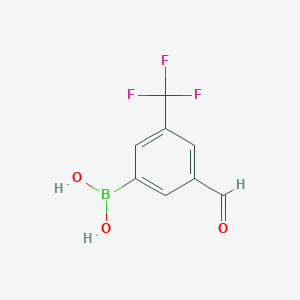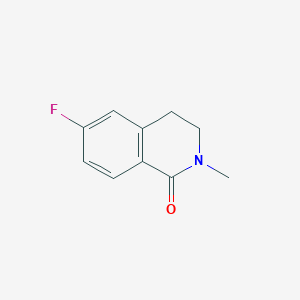
6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-FMDI, is a synthetic compound derived from isoquinoline. It is a small molecule that is widely used in scientific research for its ability to modulate a range of biochemical and physiological processes. 6-FMDI has been studied extensively in the past few years, and its potential as a therapeutic agent is beginning to be recognized.
Scientific Research Applications
Optical Resolution of Enantiomers
The optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) enantiomers has been achieved through supercritical fluid extraction using carbon dioxide. This process involves the formation of diastereoisomeric salts from the racemic base with specific chiral acids, like O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), and subsequent purification steps, highlighting the compound's potential in producing enantiopure substances for various applications in pharmaceuticals and material science (Kmecz et al., 2001).
Unusual Phenomena in Resolution Process
A study explored the resolution of FTHQ in different solvents using tartaric acid derivatives as acidic resolving agents. It revealed strong reaction kinetics and solvent dependence, offering insights into more economical resolution processes involving racemization steps. These findings could be beneficial in optimizing the resolution processes for this compound in industrial settings (Bálint et al., 2002).
Synthesis of Fluorinated Heterocycles
A study described a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which involved directed ortho-lithiation reactions. This key intermediate was used in various transformations to create novel fluorinated heterocycles that can serve as building blocks in potential central nervous system drug candidates, emphasizing the compound's role in the development of new therapeutic agents (Hargitai et al., 2018).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles are significant in pharmaceutical and agrochemical industries. A study reports on the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This method highlights the compound's utility in synthesizing fluorinated isoquinolin-1(2H)-ones and pyridin-2(1H)-ones, which are relevant in the development of new pharmaceuticals and agrochemicals (Wu et al., 2017).
properties
IUPAC Name |
6-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKLSBFOEQCVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


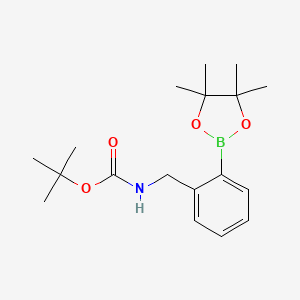

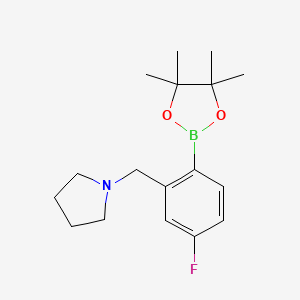
![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)

